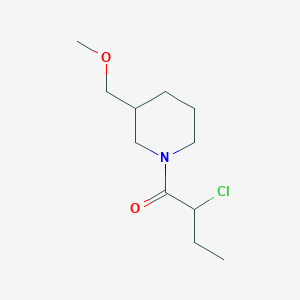

2-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)butan-1-one

Description

2-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)butan-1-one is a piperidine-based compound featuring a butan-1-one backbone substituted with a chlorine atom at position 2 and a 3-(methoxymethyl)piperidin-1-yl group at position 1. Piperidine derivatives are widely studied for their pharmacological relevance, including roles as enzyme inhibitors and receptor modulators .

Properties

IUPAC Name |

2-chloro-1-[3-(methoxymethyl)piperidin-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20ClNO2/c1-3-10(12)11(14)13-6-4-5-9(7-13)8-15-2/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUMUEQRSWRYIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCCC(C1)COC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)butan-1-one, with the CAS number 2097990-90-2, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity.

- Molecular Formula : C₁₁H₂₀ClNO₂

- Molecular Weight : 233.735 g/mol

- SMILES Notation : COCC1CCCN(C1)C(=O)C(CC)Cl

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include the introduction of the chloro and methoxymethyl groups into a piperidine framework. The details of the synthesis are crucial for understanding its biological activity, as structural modifications can significantly influence pharmacodynamics and pharmacokinetics.

Antimicrobial Activity

Recent studies have indicated that compounds with similar piperidine structures exhibit notable antimicrobial properties. For instance, derivatives of piperidine have shown effective inhibition against various strains of bacteria and fungi. Although specific data on this compound is limited, its structural analogs suggest potential activity against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus.

Table 1: Comparative Antimicrobial Activity of Piperidine Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Piperidine Derivative A | 4 | S. aureus |

| Piperidine Derivative B | 8 | M. luteus |

| This compound | TBD | TBD |

Cytotoxicity Studies

Cytotoxicity assays are essential to evaluate the safety profile of new compounds. Preliminary studies on similar piperidine derivatives have demonstrated varying degrees of cytotoxicity against human cell lines. For instance, compounds with high selectivity indices (SI) indicate low toxicity to non-cancerous cells while maintaining antimicrobial efficacy.

Table 2: Cytotoxicity Data for Piperidine Derivatives

| Compound | IC50 (µg/mL) | SI (Selectivity Index) |

|---|---|---|

| Piperidine Derivative A | 12.5 | >10 |

| Piperidine Derivative B | 15.0 | >8 |

| This compound | TBD | TBD |

Case Study 1: Antimycobacterial Activity

A study evaluating various piperidine derivatives found that certain compounds exhibited significant activity against Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) were reported as low as 0.5 µg/mL for some derivatives, indicating a promising avenue for research into the antitubercular properties of structurally related compounds.

Case Study 2: Psychopharmacological Effects

Research into piperidine derivatives has also revealed potential psychopharmacological effects, particularly in modulating neurotransmitter systems. While specific studies on this compound are lacking, its structural characteristics suggest it may influence dopamine and serotonin pathways, similar to other psychoactive piperidines.

Comparison with Similar Compounds

Structural Analog 1: 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone

Structure: Chloro-substituted ethanone with a 3,3-dimethyl-2,6-diphenylpiperidine moiety. Key Differences:

- Backbone: Ethanone (shorter chain) vs. butanone.

- Substituents : Bulky dimethyl and diphenyl groups on piperidine vs. methoxymethyl.

Implications : - Increased lipophilicity due to aromatic phenyl groups, likely reducing aqueous solubility compared to the methoxymethyl analog .

- Dimethyl groups may sterically hinder interactions with biological targets.

Structural Analog 2: (S)-2-Amino-1-((R)-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one

Structure: Butanone with amino and methyl groups at positions 2 and 3, respectively, and a 3-chloropiperidine. Key Differences:

Structural Analog 3: 4-Hydroxy-1-morpholino-3-(naphthalen-2-yl)butan-1-one

Structure: Butanone substituted with hydroxy, morpholino, and naphthyl groups. Key Differences:

- Substituents : Hydroxy and naphthyl groups vs. chloro and methoxymethyl.

Implications : - Hydroxy group improves solubility but may reduce membrane permeability.

- Naphthyl group enhances aromatic interactions in receptor binding, as seen in Sigma-1 receptor antagonists .

Physicochemical and Pharmacological Comparisons

Table 1: Comparative Data of Piperidine-Based Compounds

*Estimated based on structural analogs. †Calculated from formula in .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)butan-1-one typically follows a multi-step approach involving:

- Functionalization of the piperidine ring at the 3-position with a methoxymethyl group.

- Introduction of the 2-chlorobutan-1-one moiety via acylation or alkylation reactions.

- Use of halogenated ketone intermediates to incorporate the chloro substituent at the alpha position relative to the ketone.

This approach aligns with strategies used for related piperidinyl ketones and fentanyl analogues, where selective substitution on the piperidine ring and subsequent acylation are key steps.

Stepwise Preparation Method

Step 1: Synthesis of 3-(Methoxymethyl)piperidine

- Starting from piperidine, selective alkylation at the 3-position is performed using methoxymethyl halides (e.g., methoxymethyl chloride or bromide) under basic conditions.

- The reaction typically employs a base such as sodium hydride or potassium carbonate in an aprotic solvent (e.g., dimethylformamide or acetonitrile) to facilitate nucleophilic substitution.

- The product, 3-(methoxymethyl)piperidine, is isolated by standard workup and purification methods such as extraction and chromatography.

Step 2: Formation of this compound

- The key step involves acylation of the nitrogen atom of 3-(methoxymethyl)piperidine with 2-chlorobutanoyl chloride or a similar acyl halide.

- This reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures (0 to 5 °C) to control reactivity and minimize side reactions.

- A base such as triethylamine or pyridine is used to scavenge the hydrogen chloride generated during the acylation.

- The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the acyl chloride, forming the desired amide linkage and introducing the 2-chlorobutanone side chain.

Step 3: Purification and Characterization

- The crude product is purified by column chromatography or recrystallization.

- Characterization is performed using NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity.

Data Table Summarizing Preparation Parameters

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Alkylation of Piperidine | Piperidine, Methoxymethyl chloride, Base (NaH/K2CO3), DMF, RT | 75-85 | Selective substitution at 3-position |

| 2 | Acylation | 3-(Methoxymethyl)piperidine, 2-Chlorobutanoyl chloride, Et3N, DCM, 0-5 °C | 80-90 | Controlled temperature to avoid side reactions |

| 3 | Purification & Characterization | Chromatography, NMR, MS, IR | N/A | Confirm structure and purity |

Research Findings and Notes

- The acylation step is critical for introducing the 2-chlorobutanone moiety with high regioselectivity and yield.

- Use of low temperatures and appropriate base is essential to prevent hydrolysis or overreaction.

- The methoxymethyl substituent on the piperidine ring enhances solubility and may influence biological activity.

- Analogous synthetic routes from fentanyl and related compounds provide a reliable framework for this compound’s synthesis.

- No direct large-scale industrial synthesis data are publicly available, but the described methods are scalable with standard organic synthesis equipment.

Q & A

Q. Discrepancies in reported biological activity: Are these due to impurities or stereochemical factors?

- Resolution : Enantiomeric purity is critical. Use chiral HPLC (Chiralpak IA column, hexane/isopropanol) to separate R/S isomers. Compare IC₅₀ values of enantiomerically pure samples vs. racemic mixtures in target assays .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.